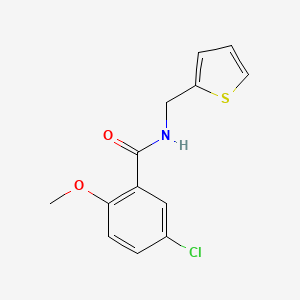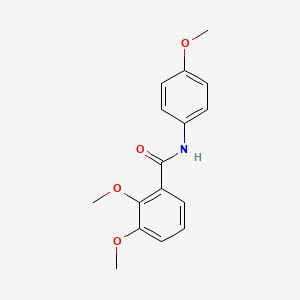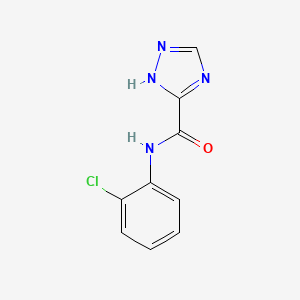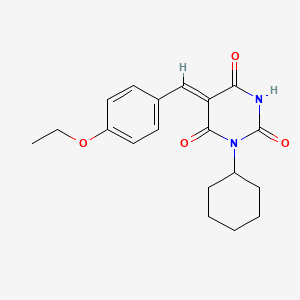
N-(3,4-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)benzamide, commonly known as DMB, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the class of benzamides, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. In recent years, DMB has emerged as a promising molecule for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-(3,4-dimethoxyphenyl)benzamide derivatives are used in the synthesis of various chemical compounds. For example, the compound has been utilized in the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these derivatives, such as the 3,4-dimethoxyphenyl derivative, has been confirmed through X-ray crystallographic analysis, highlighting its configuration as the E-isomer (Browne, Skelton, & White, 1981).
Antineoplastic Properties
- Certain derivatives of this compound have been investigated for their antineoplastic properties. For instance, a study on the metabolism and disposition of the novel antineoplastic JS-38 in rats revealed a unique metabolic process involving acetylation and glucuronation. This process led to the formation of a metabolic product with pharmacologic properties of accelerating bone-marrow cell formation, showcasing a novel metabolic pathway (Zhang et al., 2011).
Antiulcer Activities
- Derivatives of this compound have been synthesized and evaluated for their effectiveness in preventing gastric ulceration caused by water-immersion stress in rats. Some of these derivatives displayed significant antiulcer activity, demonstrating the potential therapeutic applications of these compounds (Hosokami et al., 1992).
Anticonvulsant Screening
- The anticonvulsant properties of N-(substituted)-4-aminobenzamides, including 3,4-dimethoxyphenyl derivatives, have been explored. One study focused on their ability to inhibit seizures in rats, comparing their effectiveness with known anticonvulsants. This research contributes to understanding the potential use of these compounds in treating epilepsy and seizures (Afolabi & Okolie, 2013).
Novel Synthesis Methods
- Innovative methods for synthesizing this compound derivatives have been developed. For example, a ‘one-pot’ reductive cyclization method was used to synthesize a compound involving N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde. Such methods expand the possibilities for producing various derivatives for research and therapeutic uses (Bhaskar et al., 2019).
Cancer Treatment Research
- Some derivatives of this compound have been designed and synthesized as inhibitors for specific cancer targets. For instance, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives found that they were effective in inhibiting non-small cell lung cancer cell lines, suggesting their potential as novel treatments for this type of cancer (Xie et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-8-12(10-14(13)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDDGOHBYMCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)


![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)






